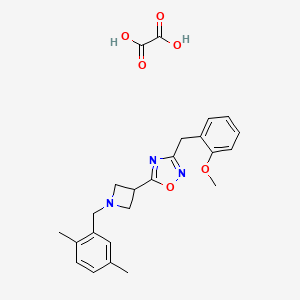

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxadiazoles, azetidinones, and methoxybenzyl derivatives are important in medicinal chemistry due to their wide range of biological activities. These compounds have been studied for their antimicrobial, antioxidant, antituberculosis, anticancer, and other pharmacological properties. The interest in these molecules stems from their diverse chemical reactions and properties, which allow for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to oxadiazole, azetidinone, and methoxybenzyl derivatives involves several key steps, including the formation of Schiff bases, annulation reactions, and the use of specific catalysts or reagents to promote cyclization or substitution reactions. For instance, Schiff base indolyl-1,3,4-oxadiazole derivatives have been synthesized and exhibited significant biological activities, highlighting the importance of synthesis methods in exploring the potential of these compounds (Verma et al., 2019).

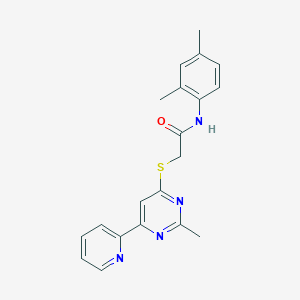

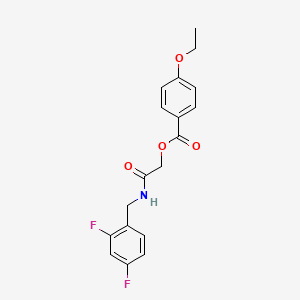

Molecular Structure Analysis

The molecular structure of these compounds often determines their biological activity and interaction with biological targets. For example, the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from methoxy substituted phenylacetic acid have been reported, demonstrating the impact of structural variations on molecular packing arrangements and potentially on biological activities (Khan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving oxadiazoles, azetidinones, and methoxybenzyl derivatives include cycloreversions, nucleophilic substitutions, and ring transformations, which are crucial for the synthesis of novel compounds with potential biological activities. The thermal cycloreversion of oxadiazoline derivatives, for example, has been studied to understand the formation of carbonyl ylide intermediates, providing insights into reaction mechanisms (Czardybon et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for further development as pharmacological agents. Studies on the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole derivatives have contributed to understanding how structural differences affect physical properties (Khan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, play a significant role in the pharmacological profile of these compounds. The synthesis and characterization of oxadiazole derivatives bearing a methoxyimino group have shown how structural modifications can lead to compounds with fungicidal activity, highlighting the relationship between chemical properties and biological activity (Yang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

Antimicrobial and Anticancer Agents : Research on Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties has shown promising antibacterial, antifungal, antituberculosis, and anticancer activities. Specific compounds demonstrated excellent activities against bacteria, fungi, and Mycobacterium tuberculosis, with notable cytotoxic activity against tumor cell lines (Verma, Saundane, & Meti, 2019).

Lipase and α-Glucosidase Inhibition : A study utilizing a starting compound similar to the one of interest, followed by synthesis of various derivatives, found significant anti-lipase and anti-α-glucosidase activities, which are crucial for developing treatments for obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Antioxidant Activity

- Antioxidant Properties : New derivatives of 1,3,4-oxadiazole have been screened for their antioxidant activity using various methods. Compounds exhibited significant radical scavenging activities, highlighting the potential of oxadiazole derivatives in creating antioxidant agents (Mallesha, Harish, Mohana, & Rekha, 2014).

Material Science and Nanoparticle Formation

- Organic Nanoparticles : The synthesis and characterization of organic nanoparticles of an oxadiazole derivative were conducted, demonstrating potential applications in biomedical imaging. This study emphasizes the versatility of oxadiazole compounds in forming nanoparticles for various applications (Mohammed, Salih, Omer, & Rashid, 2014).

Eigenschaften

IUPAC Name |

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2.C2H2O4/c1-15-8-9-16(2)18(10-15)12-25-13-19(14-25)22-23-21(24-27-22)11-17-6-4-5-7-20(17)26-3;3-1(4)2(5)6/h4-10,19H,11-14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXLYXYLBFJFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)